molecular formula C15H20N2O B2995126 N-(1-benzylpiperidin-4-yl)prop-2-enamide CAS No. 1156925-48-2

N-(1-benzylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2995126
CAS No.: 1156925-48-2
M. Wt: 244.338
InChI Key: SPAOXUGEMDXMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-benzylpiperidin-4-yl)prop-2-enamide” is a compound that belongs to the class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Molecular Structure Analysis

The empirical formula of “this compound” is C17H20N2O2 . Its molecular weight is 284.35 . The SMILES string representation of the molecule is O=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 .

Scientific Research Applications

Positron Emission Tomography (PET) Imaging Studies

"N-(1-benzylpiperidin-4-yl)prop-2-enamide" derivatives have been explored for their affinity towards dopamine D2, D3, serotonin 5-HT2, and alpha 2-adrenergic receptors. Specific compounds within this class demonstrated the selectivity necessary for in vivo studies of the D2 (and possibly D3) receptors. The 18F-labeled analogues of these compounds are suitable candidates for PET imaging studies, aimed at investigating neurological conditions by visualizing dopamine receptor density and function (Mach et al., 1993).

Synthesis of Enantioenriched 3-Aminopiperidine Derivatives

Rhodium-catalyzed asymmetric hydrogenation of "N-(1-benzylpiperidin-3-yl)enamides" provides an efficient method to access enantioenriched 3-aminopiperidine derivatives. These derivatives are crucial in pharmaceutical drugs and natural products, displaying a wide range of biological activities. This synthetic approach offers a high yield and enantiomeric excess, underlining the method's significance in producing valuable 3-aminopiperidine moieties (Royal et al., 2016).

Antiviral Research Against Zika Virus

Studies have identified "this compound" derivatives as selective and potent inhibitors of Zika virus (ZIKV) replication. These compounds inhibit viral replication by preventing the formation of ZIKV replication compartments in the endoplasmic reticulum, offering a novel approach to antiviral treatment against ZIKV infection. This research highlights the compound's potential in mitigating severe complications and potential resurgent outbreaks of the virus (Riva et al., 2021).

Electrochemical Synthesis of Heterocycles

The electrochemical synthesis of benzothiazoles and thiazolopyridines from thioamides through "N-(hetero)arylthioamides" demonstrates the application of "this compound" derivatives in creating pharmaceutical and organic materials. This method provides a metal- and reagent-free pathway, showcasing the versatility of these compounds in synthesizing heterocycles (Qian et al., 2017).

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that “N-(1-benzylpiperidin-4-yl)prop-2-enamide” may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets to induce a robust antiallodynic effect, particularly in models of central sensitization . This suggests that the compound may have a significant impact on neuronal signaling and pain perception.

Result of Action

N-(1-benzylpiperidin-4-yl)prop-2-enamide has been found to induce a robust antiallodynic effect in capsaicin-induced mechanical allodynia, a behavioral model of central sensitization . This suggests that the compound may have significant analgesic properties and could potentially be used in the treatment of conditions characterized by neuropathic pain.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAOXUGEMDXMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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